2,2-Dimethyl-3-oxopentanenitrile
Overview
Description
2,2-Dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, eleven hydrogen atoms, and one nitrogen and oxygen atom each . The average mass of the molecule is 125.168 Da, and the monoisotopic mass is 125.084061 Da .Scientific Research Applications
Synthetic Chemistry
- Synthesis Conditions Exploration : The synthesis of 4,4-Dimethyl 3-oxopentanenitrile, which is closely related to 2,2-Dimethyl-3-oxopentanenitrile, was explored by Zhao (2000), detailing the sequential preparation and various reactions involved in the process, including halogenation and reaction with sodium cyanide (Chen Zhao, 2000).
- Chemical Reaction Studies : Alizadeh-Kouzehrash and Rahmati (2019) described a novel one-pot four-component reaction involving 4,4-dimethyl-3-oxopentanenitrile, leading to the formation of specific pyrazolo[1,5-a]pyrimidine derivatives, showcasing its utility in complex organic syntheses (Meysam Alizadeh-Kouzehrash & Abbas Rahmati, 2019).
Material Science
- Metal-Organic Framework (MOF) Applications : A study by Wang et al. (2014) on the adsorptive removal of sulfur compounds using IRMOF-3 at ambient temperatures suggests potential applications of derivatives of this compound in enhancing the functionality of MOFs (Xiaoli Wang et al., 2014).
- Lithium-Oxygen Batteries : Sharon et al. (2013) investigated the stability of dimethyl sulfoxide, a derivative of this compound, in lithium-oxygen batteries, indicating its role in the development of high-performance energy storage systems (Daniel Sharon et al., 2013).
Catalysis
- Catalytic Performance in Green Chemistry : A study by Opalade et al. (2017) on Zinc Complexes with Cyanoxime, where 2-hydroxyimino-4,4-dimethyl-3-oxo-pentanenitrile (a similar compound to this compound) was used, demonstrated the potential of these complexes in catalysis, particularly in green chemistry applications (Adedamola A. Opalade et al., 2017).
Analytical Chemistry
- Detection of Explosive Markers : Li et al. (2007) explored the use of 2,3-dimethyl-2,3-dinitrobutane, another derivative of this compound, in the detection of explosives using gas chromatography, highlighting its potential in forensic and security applications (Xiujuan Li, Z. Zeng, & Yi Zeng, 2007).
Safety and Hazards
2,2-Dimethyl-3-oxopentanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .
Properties
IUPAC Name |
2,2-dimethyl-3-oxopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6(9)7(2,3)5-8/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABYWUBFCUROU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302462 | |
Record name | 2,2-Dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37719-03-2 | |
Record name | 2,2-Dimethyl-3-oxopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37719-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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